molecular formula C14H12BrFN2O2 B13186346 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13186346
M. Wt: 339.16 g/mol
InChI Key: LCTKYUPWYKPHGD-UHFFFAOYSA-N
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Description

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound that features a piperidine ring substituted with a bromo-fluorophenyl group, an oxo group, and a nitrile group

Preparation Methods

The synthesis of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo and fluoro substituents can enhance binding affinity and specificity by forming halogen bonds with target proteins. The piperidine ring can interact with hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or act as an electrophile in covalent interactions.

Comparison with Similar Compounds

Similar compounds to 3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile include:

    3-[1-(2-Chloro-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a chloro substituent instead of a bromo substituent, which can affect its reactivity and binding properties.

    3-[1-(2-Bromo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The presence of a methyl group instead of a fluoro group can influence the compound’s hydrophobicity and steric interactions.

    3-[1-(2-Bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxobutanenitrile: This compound has an additional carbon in the nitrile-containing side chain, which can alter its chemical and biological properties.

Properties

Molecular Formula

C14H12BrFN2O2

Molecular Weight

339.16 g/mol

IUPAC Name

3-[1-(2-bromo-4-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12BrFN2O2/c15-11-8-9(16)3-4-12(11)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2

InChI Key

LCTKYUPWYKPHGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)Br)C(=O)CC#N

Origin of Product

United States

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